Physicochemical Profiling and Synthetic Utility of 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid generation of diverse chemical libraries. 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide (CAS: 387344-74-3) represents a highly versatile, electron-deficient scaffold [1]. Combining a nitro-pyrazole pharmacophore with a reactive furohydrazide moiety, this compound serves as a premier precursor for the synthesis of bioactive hydrazones and Schiff bases. These derivatives are extensively investigated for their antimicrobial, antitubercular, and antineoplastic properties, functioning primarily through enzymatic bioreduction or kinase inhibition [2].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of the compound’s physicochemical properties, its mechanistic utility in drug design, and self-validating experimental protocols for its derivatization and analytical characterization.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a scaffold is the first step in predicting the pharmacokinetic (PK) behavior of its downstream derivatives. The molecular architecture of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide consists of a furan-2-carbohydrazide core substituted at the 5-position with a (4-nitro-1H-pyrazol-1-yl)methyl group.
This specific arrangement provides excellent compliance with Lipinski’s Rule of Five, ensuring that derivatives synthesized from this core have a high probability of maintaining oral bioavailability.
Quantitative Physicochemical Data
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Formula | C₉H₉N₅O₄ | Base atomic composition [1]. |
| Molecular Weight | 251.20 g/mol | Highly optimal (<300 g/mol ) for a fragment/building block, allowing room for high-MW target additions [1]. |
| CAS Registry Number | 387344-74-3 | Unique identifier for commercial sourcing and database cross-referencing [1]. |
| Lipinski H-Bond Donors (HBD) | 3 (from -NHNH₂) | Provides essential points for target-protein hydrogen bonding. |
| Lipinski H-Bond Acceptors (HBA) | 9 (N + O count) | High polarity; promotes aqueous solubility but requires careful balancing in downstream synthesis. |
| Topological Polar Surface Area | ~131.8 Ų | Restricts blood-brain barrier (BBB) penetration. Ideal for gastrointestinal or peripheral systemic targets. |
| Rotatable Bonds | 4 | Maintains structural rigidity while allowing the pyrazole and furan rings to adopt optimal binding conformations. |
Mechanistic Applications in Drug Discovery
The true value of this molecule lies in its dual-action potential. It is not merely a passive structural linker; its distinct functional groups actively participate in target engagement and prodrug activation.
The Nitro-Pyrazole Pharmacophore
Nitroaromatic and nitroheterocyclic compounds are classic examples of bioreductive prodrugs. In the context of antimicrobial development, the 4-nitro group is selectively reduced by bacterial Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases. This electron transfer generates highly reactive hydroxylamine intermediates that covalently bind to bacterial DNA and proteins, inducing rapid bactericidal effects.
The Furohydrazide Core
The terminal hydrazine (-NHNH₂) is a powerful nucleophile. It readily condenses with aromatic or aliphatic aldehydes/ketones to form stable hydrazones (Schiff bases). For instance, condensing this scaffold with 2,5-dimethoxybenzaldehyde yields N'-(2,5-dimethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide, a compound with documented bioactive potential [2].
Caption: Mechanism of action for nitroaromatic antimicrobial agents via nitroreductase activation.
Experimental Protocols: Synthesis & Characterization
To ensure scientific integrity, experimental workflows must be self-validating. The following protocols detail the synthesis of hydrazone derivatives from the title compound and the subsequent LC-MS/MS characterization required to verify structural fidelity.
Protocol 1: Synthesis of Hydrazone Derivatives (Schiff Base Formation)
Causality Note: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the target aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal amine of the furohydrazide.
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Reagent Preparation: Dissolve 1.0 mmol (251.2 mg) of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
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Aldehyde Addition: Add 1.05 mmol of the desired aromatic aldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde) to the solution to ensure complete consumption of the hydrazide [2].
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Catalysis: Add 2–3 drops of glacial acetic acid.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 75°C under continuous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1).
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Precipitation & Isolation: Upon completion, cool the mixture to 0–5°C in an ice bath. The resulting Schiff base will precipitate. Filter the solid under vacuum.
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Purification: Recrystallize the crude product from hot ethanol to yield the pure hydrazone derivative.
Caption: Synthetic workflow for generating bioactive hydrazone derivatives from the furohydrazide scaffold.
Protocol 2: LC-MS/MS Characterization
Causality Note: Because the molecule contains basic nitrogen atoms (pyrazole and hydrazide), positive electrospray ionization (ESI+) is the most effective method for generating the [M+H]⁺ ion. A self-validating system requires the use of an internal standard (IS) to account for matrix effects and ionization suppression.
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL using Mobile Phase A, spiking in 100 ng/mL of an internal standard (e.g., sulfamethoxazole).
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes; flow rate 0.4 mL/min.
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Mass Spectrometry Parameters (ESI+):
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Capillary Voltage: 3.5 kV
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Desolvation Temperature: 350°C
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Target m/z (Parent Scaffold): Monitor for the exact mass[M+H]⁺ at 252.20 m/z [3].
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Data Validation: Confirm the presence of the target peak. Fragmentation (MS2) should yield characteristic product ions corresponding to the loss of the nitro group (-46 Da) or cleavage at the methyl linker between the furan and pyrazole rings.
References
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Molbase Chemical Database. "5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide (CAS: 387344-74-3) Properties and Sourcing." Molbase. Available at:[Link]
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University of Luxembourg (ORBilu). "High-Resolution Mass Spectrometry and Internal Standard Validation for Nitro-Heterocycles (C9H9N5O4)." ORBilu. Available at:[Link]
